molecular formula C10H14N2O B13600322 2-(3-Ethoxyphenyl)ethanimidamide CAS No. 885957-33-5

2-(3-Ethoxyphenyl)ethanimidamide

Cat. No.: B13600322
CAS No.: 885957-33-5
M. Wt: 178.23 g/mol
InChI Key: ILPQCODZEJJZON-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)ethanimidamide is an ethanimidamide derivative characterized by a phenyl ring substituted with an ethoxy group at the 3-position, linked to an ethanimidamide moiety (CH2C(=NH)NH2).

Properties

CAS No.

885957-33-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-ethoxyphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

InChI Key

ILPQCODZEJJZON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(=N)N

Origin of Product

United States

Preparation Methods

Preparation via Aldoxime and Imidoyl Chloride Intermediates

A representative preparation method involves the following steps:

  • Synthesis of Aldoxime:
    The starting material, 3-ethoxybenzaldehyde, is treated with hydroxylamine hydrochloride under basic conditions to yield the corresponding aldoxime. This reaction typically proceeds with high yield and purity.

  • Conversion to Imidoyl Chloride:
    The aldoxime is then reacted with N-chlorosuccinimide (NCS) to form the imidoyl chloride intermediate. This step enhances the reactivity of the oxime for subsequent nucleophilic attack.

  • Formation of Amidoxime:
    The imidoyl chloride intermediate is treated with potassium cyanide to form hydroxyimino acetonitriles, which are then converted to amide oximes by reaction with hydroxylamine hydrochloride.

  • Final Amidination:
    Refluxing the amide oxime in a strong base such as sodium hydroxide (2 N NaOH) facilitates intramolecular ring closure or conversion to the desired amidine, this compound.

This method is supported by experimental data showing excellent yields and purity for similar compounds, with careful control of reaction conditions such as temperature and reaction time.

Alternative Method: Photochemical Amidination via Amidoxime Derivatives

A modern approach involves generating amidinyl radicals from amidoxime precursors under UV–visible light irradiation, facilitating the formation of amidine derivatives without harsh reagents or catalysts:

  • Amidoxime derivatives of aryl compounds are irradiated with UV–vis light in acetonitrile solvent at room temperature.
  • The reaction proceeds rapidly (around 20 minutes) with high yields (~80%) of amidine products.
  • This method avoids the need for chlorinating agents and strong bases, offering a greener alternative.

While this photochemical method has been demonstrated on thiophene-2-carboxamidines, its principles could be adapted for this compound synthesis by appropriate precursor design.

Data Tables Summarizing Key Preparation Parameters and Results

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Aldoxime formation 3-Ethoxybenzaldehyde + Hydroxylamine HCl 20–40 1–4 >90 >95 Mild basic aqueous conditions
Imidoyl chloride formation Aldoxime + N-Chlorosuccinimide 0–25 1–3 85–90 >95 Controlled temperature to avoid side reactions
Amidoxime formation Imidoyl chloride + KCN + Hydroxylamine HCl 20–50 3–6 80–85 >90 Requires inert atmosphere
Amidination (base reflux) Amidoxime + 2 N NaOH 90–100 12–16 75–85 >90 Intramolecular ring closure
Photochemical amidination Amidoxime + UV–vis light (acetonitrile) Room temp 0.3 (20 min) ~80 >90 Catalyst-free, mild conditions

Analysis of Preparation Methods

  • Classical Synthetic Route: The aldoxime-to-amidine pathway is well-established, providing high yields and purity. It requires careful handling of reagents like N-chlorosuccinimide and potassium cyanide, and involves multiple purification steps.

  • Photochemical Route: Offers a rapid, catalyst-free alternative with high yields and mild conditions. However, it demands specialized equipment (UV–vis light sources) and may have limited substrate scope currently.

  • Industrial Considerations: The classical route’s use of hazardous reagents and longer reaction times may limit scale-up, while photochemical methods promise greener synthesis but require further optimization for industrial viability.

Summary of Research Findings and Recommendations

  • The preparation of this compound is efficiently achieved via aldoxime intermediates derived from 3-ethoxybenzaldehyde.
  • Conversion to imidoyl chlorides and subsequent amidoxime formation are key steps enabling high yields.
  • Base-mediated amidination completes the synthesis, typically under reflux in aqueous sodium hydroxide.
  • Emerging photochemical methods provide promising alternatives, enhancing sustainability and reducing reaction times.
  • Optimization of reaction parameters such as temperature, time, and reagent ratios is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: 2-(3-Ethoxyphenyl)ethanamine.

    Substitution: Various substituted ethanimidamides depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethoxyphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the imidamide moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(3-Ethoxyphenyl)ethanimidamide with structurally similar ethanimidamide derivatives, focusing on molecular features, physical properties, and synthetic yields (where available):

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties Synthesis Yield (%)
This compound C10H14N2O 178.23 3-Ethoxyphenyl Not reported Not reported
2-(2,6-Dichlorophenyl)ethanimidamide HCl C8H8Cl2N2·HCl 239.52 2,6-Dichlorophenyl mp: 323–325°C Not reported
N,N’-Bis(4-ethoxyphenyl)ethanimidamide HCl C18H23ClN2O2 334.84 Bis(4-ethoxyphenyl) mp: 191°C; Soluble in H2O, EtOH, CH2Cl2 Not reported
2-(3-Chlorophenyl)ethanimidamide C8H9ClN2 168.63 3-Chlorophenyl Not reported Not reported
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide C11H15N3O3 237.25 3-Ethoxy, 4-methoxyphenyl Off-white solid 68%
2-[(2-Furanylmethyl)sulfonyl]-N-hydroxyethanimidamide C7H10N2O4S 218.23 2-Furanylmethylsulfonyl, N-hydroxy Density: 1.53 g/cm³ (predicted) Not reported

Key Observations:

Substituent Effects on Physical Properties :

  • Halogenated Derivatives : Chlorine substituents (e.g., 2,6-dichloro in ) increase molecular weight and melting point due to enhanced intermolecular forces (e.g., dipole interactions).
  • Hydroxy and Sulfonyl Groups : The N-hydroxy-sulfonyl derivative exhibits lower density (1.53 g/cm³), likely due to reduced packing efficiency from bulky substituents.

Synthesis Yields :

  • Derivatives with electron-withdrawing groups (e.g., nitro in compound 24 ) achieve higher yields (93%) compared to methoxy/ethoxy-substituted analogs (68–70%), suggesting electronic effects influence reaction efficiency.

Solubility Trends: Hydrochloride salts (e.g., ) show improved solubility in polar solvents (water, ethanol), critical for pharmaceutical formulations.

Structure–Activity Relationships (SAR)

Electron-Donating vs. Nitro or chloro groups (electron-withdrawing) could stabilize the amidine moiety via resonance, enhancing reactivity in cyclization reactions (e.g., forming oxadiazoles ).

Pharmacological Potential: While antiplasmodial activity is reported for oxadiazole derivatives synthesized from ethanimidamides , substituent positioning (e.g., 3-ethoxy vs. 4-methoxy in compound 35 ) may modulate target binding.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-Ethoxyphenyl)ethanimidamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves condensation reactions between substituted anilines and nitriles or amidines under controlled conditions. For example:

  • Step 1: React 3-ethoxyaniline with ethyl cyanoacetate in ethanol under reflux to form an intermediate nitrile.
  • Step 2: Treat the nitrile with hydroxylamine hydrochloride and sodium bicarbonate in a methanol/water mixture to yield the ethanimidamide core .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Monitor pH (7–9) to prevent decomposition of sensitive functional groups.
  • Employ column chromatography or recrystallization for purification (e.g., dichloromethane/hexane systems) .

Table 1: Synthetic Yields Under Different Conditions

Solvent SystemCatalystYield (%)Purity (HPLC)
Methanol/H₂ONone6895%
DMFK₂CO₃8298%
EthanolNaHCO₃5892%

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic peaks:
  • Ethoxy group: δ 1.3–1.5 ppm (triplet, –CH₂CH₃), δ 3.9–4.1 ppm (quartet, –OCH₂–).
  • Amidino protons: δ 7.2–7.8 ppm (aromatic), δ 8.2–8.5 ppm (–NH₂) .
    • ¹³C NMR: Confirm the ethoxy carbon (δ 63–65 ppm) and amidino carbon (δ 165–170 ppm) .
  • Mass Spectrometry (MS): Match molecular ion peaks (e.g., [M+H]⁺ = 207.1) with theoretical values .
  • X-ray Crystallography: Resolve π-stacking interactions between the phenyl ring and adjacent molecules .

Advanced: How do substituent variations on the phenyl ring influence the biological activity of this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy): Enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) via van der Waals interactions .
  • Electron-withdrawing groups (e.g., nitro): Reduce bioavailability due to increased polarity but improve specificity for charged active sites .
    Methodology:

Synthesize derivatives with substituents at the 4-position (e.g., –OCH₃, –Cl, –NO₂).

Test inhibitory activity against target enzymes (e.g., COX-2 IC₅₀ assays).

Perform molecular docking to map binding affinities (e.g., AutoDock Vina) .

Table 2: SAR of Selected Derivatives

SubstituentCOX-2 IC₅₀ (µM)Log P
–OCH₃0.452.1
–Cl1.22.8
–NO₂3.51.6

Advanced: How can contradictory data on enzyme inhibition mechanisms be resolved for ethanimidamide derivatives?

Answer:
Contradictions often arise from assay conditions or target isoforms. For example:

  • Case Study: A derivative may inhibit COX-1 in vitro but not in vivo due to metabolic instability.
    Resolution Strategies:

Orthogonal Assays: Compare results from fluorometric, colorimetric, and radiometric assays.

Isoform-Specific Probes: Use siRNA knockdowns or isoform-selective inhibitors (e.g., celecoxib for COX-2).

Metabolic Profiling: Analyze stability in liver microsomes (e.g., CYP450 interactions) .

Advanced: What computational methods are effective for predicting the pharmacokinetic properties of this compound analogs?

Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETLab 2.0 to estimate:
    • Absorption: Caco-2 permeability (e.g., >5 × 10⁻⁶ cm/s).
    • Metabolism: CYP3A4 liability (e.g., substrate likelihood).
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., Desmond software).
  • QSPR Models: Corrogate log P, polar surface area, and solubility (e.g., Random Forest regression) .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Answer:

  • Chromatographic Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Elemental Analysis: Carbon (theoretical: 62.7%, observed: 61–64%).
  • Residual Solvents: <500 ppm (ICH Q3C guidelines) .

Advanced: How can the π-stacking interactions of this compound with biological targets be experimentally validated?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor binding.
  • Cryo-EM: Resolve ligand-induced conformational changes in receptors (e.g., GPCRs) .

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